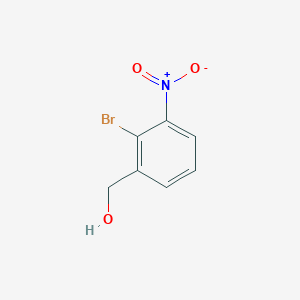

(2-Bromo-3-nitrophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMVYVPXQRUCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306236 | |

| Record name | 2-Bromo-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90407-20-8 | |

| Record name | 2-Bromo-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Nitrophenyl Methanol

Direct Bromination Strategies for Substituted Phenylmethanol Precursors

A key approach to synthesizing (2-Bromo-3-nitrophenyl)methanol involves the direct bromination of a suitable phenylmethanol precursor. The primary challenge in this approach lies in achieving the desired regioselectivity, placing the bromine atom specifically at the C-2 position of the aromatic ring, ortho to the hydroxymethyl group and meta to the nitro group.

Regioselective Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination of substituted benzenes is a fundamental transformation. In the context of synthesizing this compound, the starting material would ideally be 3-nitrophenylmethanol. The directing effects of the existing substituents play a crucial role. The nitro group is a strong deactivating and meta-directing group, while the hydroxymethyl group is a weak activating and ortho-, para-directing group. This presents a challenge as the desired 2-position is ortho to the hydroxymethyl group but also ortho to the deactivating nitro group.

To achieve selective bromination, various reagents and conditions can be employed. A common brominating agent is N-Bromosuccinimide (NBS), often used in conjunction with a catalyst or in a polar solvent to enhance its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com For instance, the use of NBS in polar solvents like acetonitrile (B52724) is known to favor nuclear bromination on activated aromatic rings. sci-hub.se

Ortho-Selective Bromination Techniques in Nitrophenylmethanol Synthesis

Achieving ortho-selectivity in the bromination of phenols and their derivatives is a well-documented area of research. nih.gov While 3-nitrophenylmethanol is not a phenol, the principles of directing group influence and steric hindrance are transferable. Research has shown that the combination of NBS and a strong acid catalyst, such as tetrafluoroboric acid (HBF₄·Et₂O), in acetonitrile can achieve highly para-selective monobromination of phenols. For para-substituted phenols, this methodology directs bromination to the ortho position. sci-hub.se

In the case of 3-nitrophenylmethanol, the para position relative to the hydroxymethyl group is occupied by the nitro group. Therefore, adapting such methodologies could potentially favor bromination at the ortho position (C-2 or C-6). The electronic deactivation by the nitro group would likely necessitate carefully optimized reaction conditions, such as temperature and reaction time, to achieve the desired transformation without significant side product formation.

Functional Group Interconversion Routes to this compound

An alternative and often more controlled approach to the synthesis of this compound involves the manipulation of functional groups on a pre-functionalized aromatic ring. This strategy allows for the precise placement of the bromo and nitro groups before the introduction or unmasking of the methanol (B129727) functionality.

Reductive Transformations of Nitroaromatic Precursors (e.g., 2-Bromo-3-nitrobenzaldehydes, 2-Bromo-3-nitrobenzoic Acids)

A highly effective method for obtaining this compound is through the reduction of the corresponding carbonyl compound, namely 2-bromo-3-nitrobenzaldehyde (B1282389), or the carboxylic acid, 2-bromo-3-nitrobenzoic acid.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it readily reduces aldehydes and ketones without affecting more robust functional groups like nitro groups under standard conditions. masterorganicchemistry.comyoutube.comchemguide.co.uk Therefore, the reduction of 2-bromo-3-nitrobenzaldehyde with NaBH₄ in a suitable solvent like methanol or ethanol (B145695) would be expected to yield this compound cleanly. Research has shown that while NaBH₄ in combination with transition metal salts can reduce nitro groups, NaBH₄ alone is generally chemoselective for carbonyls. asianpubs.orgorientjchem.org

Similarly, 2-bromo-3-nitrobenzoic acid can serve as a precursor. Carboxylic acids are generally resistant to reduction by NaBH₄ alone but can be reduced by stronger reducing agents like lithium aluminum hydride (LiAlH₄) or by using borane (B79455) complexes. A patent for the synthesis of the isomeric 3-bromo-2-nitrobenzyl alcohol describes the reduction of 3-bromo-2-nitrobenzoic acid using a borane-tetrahydrofuran (B86392) complex in good yield. google.com This suggests that a similar reduction of 2-bromo-3-nitrobenzoic acid would be a viable route to this compound.

| Precursor | Reducing Agent | Product | Reference |

| 2-Bromo-3-nitrobenzaldehyde | NaBH₄ | This compound | masterorganicchemistry.comchemguide.co.uk |

| 2-Bromo-3-nitrobenzoic Acid | Borane-THF | This compound | google.com |

Conversion of Halogenated Nitro-Substituted Benzene (B151609) Derivatives

Another synthetic pathway starts with a more readily available halogenated nitro-substituted benzene derivative, such as 1-bromo-2-nitrobenzene. nih.govchemicalbook.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com The challenge then becomes the introduction of the hydroxymethyl group at the C-3 position. This can be achieved through a two-step process involving formylation followed by reduction.

The formylation of aromatic compounds can be accomplished through various methods, such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. However, these reactions often have limitations regarding substrate scope and regioselectivity. A more general approach involves Friedel-Crafts type formylation using dichloromethyl methyl ether and a Lewis acid, or a related formyl cation equivalent. google.com For 1-bromo-2-nitrobenzene, the directing effects of the bromo and nitro groups would need to be carefully considered to achieve formylation at the desired C-3 position.

Once the 2-bromo-3-nitrobenzaldehyde is obtained, its reduction to this compound can be carried out as described in the previous section.

A related approach involves the synthesis of (2-bromo-3-nitrophenyl)methyl acetate (B1210297) from 2-bromo-1-bromomethyl-3-nitrobenzene. The latter can be prepared from 2-bromo-3-nitrotoluene (B170676) via radical bromination using NBS. wikipedia.org The subsequent reaction with a carboxylate salt, such as potassium acetate, followed by hydrolysis of the resulting ester, would yield the target alcohol. prepchem.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Bromo-3-nitrotoluene | 1. NBS, radical initiator; 2. Potassium acetate | (2-Bromo-3-nitrophenyl)methyl acetate | This compound | wikipedia.orgprepchem.com |

Hydroxymethylation of Bromonitrobenzene Derivatives

Direct hydroxymethylation of a bromonitrobenzene derivative, such as 1-bromo-2-nitrobenzene, at the C-3 position would be an ideal one-step process. However, direct C-H hydroxymethylation of such deactivated aromatic rings is a challenging transformation. While methods for the hydroxymethylation of certain aromatic compounds exist, their application to a substrate with both a bromo and a nitro group would likely suffer from low reactivity and a lack of regioselectivity.

Catalytic and Stereoselective Synthetic Approaches

The synthesis of this compound and its derivatives benefits significantly from modern catalytic methods that offer high degrees of control over stereochemistry and allow for diverse functionalization of the aromatic ring.

Enantioselective Reductions to Chiral Analogs of this compound (e.g., employing specific catalyst systems)

The creation of chiral analogs of this compound, where the alcohol group has a specific three-dimensional orientation, requires enantioselective reduction of the corresponding prochiral ketone or aldehyde, 2-bromo-3-nitrobenzaldehyde. This transformation is pivotal for applications in pharmaceuticals and materials science where specific stereoisomers are often required.

The development of chiral building blocks is crucial for diversity-oriented synthesis. For instance, the use of chiral auxiliaries, such as Ellman's tert-butanesulfinyl imine, has proven effective in controlling diastereoselectivity in reactions with various nucleophiles. acs.org This auxiliary can direct the addition to a carbonyl or imine group with high diastereoselectivity (up to 98:2 d.r.). acs.org While a direct example for 2-bromo-3-nitrobenzaldehyde is not prominently featured, the principle is broadly applicable. The subsequent cleavage of the auxiliary yields the chiral amine or alcohol.

Catalytic transfer hydrogenation is another powerful technique for the enantioselective reduction of ketones. Rhodium complexes, for example, have been used as catalysts for the reduction of aromatic nitro compounds using secondary alcohols as the hydrogen source. acs.org For the specific enantioselective reduction of aromatic ketones, catalyst systems involving transition metals (like Ruthenium, Rhodium, or Iridium) paired with chiral ligands are commonly employed.

Table 1: Exemplary Catalyst Systems for Asymmetric Reduction of Aromatic Ketones

| Catalyst/Ligand System | Substrate Type | Key Features | Potential Application |

|---|---|---|---|

| RuCl2[(S)-BINAP]2/diamine | Aromatic Ketones | High enantioselectivity (often >95% ee), requires hydrogen gas. | Reduction of 2-bromo-3-nitroacetophenone. |

| (S,S)-Ts-DPEN-RhCl | Aromatic Ketones | Effective for transfer hydrogenation using formic acid/triethylamine (B128534) as the hydrogen source. | Asymmetric reduction of substituted benzaldehydes. |

| CBS (Corey-Bakshi-Shibata) Catalyst | Aromatic Ketones | Boron-based catalyst, uses borane as the reducing agent, high enantioselectivity. | Enantioselective reduction of 2-bromo-3-nitrobenzaldehyde. |

| Ellman's Chiral Auxiliary | Imines | High diastereoselectivity for nucleophilic additions, followed by reduction. acs.org | Synthesis of chiral amino-alcohols from the corresponding imine. |

Palladium-Catalyzed Coupling Reactions for Aromatic Ring Functionalization (e.g., analogous Miyaura Borylation for related compounds)

The presence of a bromine atom on the aromatic ring of this compound offers a versatile handle for further chemical modification through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity.

The Miyaura borylation is a prime example, involving the palladium-catalyzed coupling of an aryl halide with a boron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane, to form an arylboronate ester. beilstein-journals.orgnih.govnih.gov These esters are highly valuable intermediates, particularly for subsequent Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.govyoutube.com

Research has demonstrated that palladium-catalyzed borylation is compatible with a wide range of functional groups, including the nitro group. acs.org A catalyst system comprising PdCl₂(dppf) with a base like triethylamine can effectively catalyze the borylation of aryl halides under mild conditions. acs.org This allows for the conversion of the bromo-substituted phenyl ring into a boronate ester, which can then be coupled with various aryl or vinyl halides to introduce new substituents. Other highly active catalyst systems, such as those based on ligands like SPhos, have been developed to improve efficiency, lower catalyst loadings, and even enable reactions at room temperature or under solvent-free mechanochemical conditions. beilstein-journals.orgnih.govnih.gov

Table 2: Conditions for Analogous Palladium-Catalyzed Miyaura Borylation of Aryl Halides

| Catalyst System | Boron Source | Base | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| PdCl2(dppf) | Pinacolborane | Et3N | Dioxane | Mild conditions, good functional group tolerance (nitro, cyano). acs.org | acs.org |

| Pd(OAc)2/SPhos | Bis(pinacolato)diboron | KOAc | Dioxane | Effective for aryl chlorides at lower temperatures. nih.gov | nih.gov |

| PdCl2(CH3CN)2/SPhos | Pinacolborane | NEt3 | CPME | Low catalyst loading, short reaction times for aryl bromides. nih.gov | nih.gov |

| Pd(dba)2/DPEphos | Bis(pinacolato)diboron | KOAc | None (Ball Milling) | Solvent-free, rapid reaction, operational simplicity. beilstein-journals.org | beilstein-journals.org |

Comparative Analysis of Synthetic Pathways

Evaluation of Reaction Efficiency and Regioselectivity

The core challenge in synthesizing this compound lies in the regioselective introduction of the bromo and nitro groups onto the benzene ring. The final structure requires these groups to be in a 1,2,3-substitution pattern.

Route A: Nitration of 2-Bromobenzyl Alcohol (or derivative)

Route B: Bromination of 3-Nitrobenzyl Alcohol (or derivative)

Challenge : The nitro group is a strong deactivating group and a meta-director. Bromination of a 3-nitrotoluene (B166867) precursor would likely yield 5-bromo-3-nitrotoluene, not the desired isomer.

Route C: From 2-Bromo-3-nitrobenzoic acid or 2-Bromo-3-nitrobenzaldehyde

Advantage : This is often the most efficient and regioselective route. The synthesis of the precursor, 2-bromo-3-nitrobenzoic acid, can be achieved with better regiochemical control through specific multi-step sequences (e.g., starting from ortho-toluidine). Once the correctly substituted precursor is obtained, the final step is a high-yielding reduction of the carboxylic acid or aldehyde to the alcohol.

Efficiency : The reduction of a carboxylic acid (e.g., with borane or LiAlH₄) or an aldehyde (e.g., with NaBH₄) to the corresponding alcohol is typically a highly efficient transformation.

The regioselectivity of reactions on substituted aromatic rings is a well-studied area, and achieving specific substitution patterns often requires multi-step strategies to override standard directing effects. organic-chemistry.orgnih.gov For instance, studies on the synthesis of substituted pyrazoles highlight how reaction conditions can be tuned to favor one regioisomer over another. organic-chemistry.org

Exploration of Sustainable and Green Chemistry Principles in Synthesis Optimization

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. mdpi.com These principles focus on maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents. rasayanjournal.co.ingrafiati.com

Catalysis : Utilizing catalytic methods, as discussed in section 2.3, is a cornerstone of green chemistry. Palladium-catalyzed coupling reactions and catalytic hydrogenations are far more sustainable than stoichiometric alternatives. acs.orgnih.gov

Solvent-Free Reactions : The use of mechanochemistry, such as ball milling for palladium-catalyzed borylation, can eliminate the need for large quantities of dry and degassed organic solvents, representing a significant green advancement. beilstein-journals.org

Energy Efficiency : Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, thereby reducing energy consumption. mdpi.comrasayanjournal.co.in This technique could be applied to steps like the palladium-catalyzed coupling.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Choosing reactions like catalytic reductions and additions over substitutions that generate significant waste byproducts improves atom economy.

Safer Solvents : When solvents are necessary, choosing greener options with lower toxicity and environmental persistence is crucial. Ionic liquids and water are being explored as "green solvents" for various organic syntheses. rasayanjournal.co.in

By integrating these green chemistry approaches, the synthesis of this compound can be optimized to be not only efficient and selective but also environmentally responsible. ejcmpr.com

Spectroscopic and Advanced Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of (2-Bromo-3-nitrophenyl)methanol. By interacting with the molecule using various forms of electromagnetic radiation, these techniques reveal detailed information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon frameworks.

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would feature signals from the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (splitting) would be dictated by their position relative to the bromo, nitro, and hydroxymethyl substituents. A characteristic signal for the methylene (B1212753) protons (-CH₂OH) would also be present, likely appearing as a singlet or a doublet depending on coupling to the hydroxyl proton.

The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the six aromatic carbons and the methylene carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the halogen substituent.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the aromatic ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Expected NMR Data for this compound

| Technique | Data Type | Expected Observations | Specific Data |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to 3 aromatic protons and 2 methylene protons. | Specific experimental values are not available in published literature. |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to 6 aromatic carbons and 1 methylene carbon. | Specific experimental values are not available in published literature. |

| 2D NMR (e.g., COSY, HSQC) | Correlation Peaks | Correlations establishing H-H and C-H connectivity. | Specific experimental data is not available in a public-facing format. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When subjected to IR radiation, the covalent bonds in this compound vibrate at specific frequencies, resulting in a characteristic spectrum of absorption bands.

Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations would also be visible, along with the C-Br stretching frequency, which appears at lower wavenumbers.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Alcohol (O-H) | Stretching | ~3200-3600 (Broad) | Characteristic of the hydroxyl group. |

| Aromatic (C-H) | Stretching | ~3000-3100 | Indicates the presence of the benzene ring. |

| Nitro (NO₂) | Asymmetric Stretching | ~1510-1560 | Strong absorption, indicative of the nitro group. |

| Nitro (NO₂) | Symmetric Stretching | ~1345-1385 | Strong absorption, indicative of the nitro group. |

| Aromatic (C=C) | Stretching | ~1400-1600 | Multiple bands typical for aromatic rings. |

| Carbon-Bromine (C-Br) | Stretching | ~500-680 | Confirms the presence of the bromo substituent. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₇H₆BrNO₃), HRMS would confirm its elemental composition by matching the experimentally measured mass to the theoretical exact mass. The presence of bromine would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity. Fragmentation analysis would further support the proposed structure by showing the loss of specific neutral fragments like H₂O, NO₂, and CH₂OH.

Table 3: HRMS Data for this compound

| Data Type | Description | Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₇H₆BrNO₃ |

| Theoretical Exact Mass | The calculated monoisotopic mass of the molecule. | 230.95311 u |

| Experimental Mass | The measured mass-to-charge ratio (m/z). | Specific experimental data is not available in published literature. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring substituted with a nitro group acts as a chromophore, which absorbs light in the UV-Vis range. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The position and intensity of these absorptions are characteristic of the specific arrangement of substituents on the benzene ring and can be used for quantitative analysis.

X-ray Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, only X-ray diffraction can provide an unambiguous, three-dimensional map of the atomic positions in the solid state.

Should a suitable single crystal of this compound be grown, Single Crystal X-ray Diffraction would offer the ultimate structural proof. This technique involves passing X-rays through the crystal and analyzing the resulting diffraction pattern. The data generated allows for the precise calculation of bond lengths, bond angles, and torsion angles within the molecule. It would definitively confirm the substitution pattern on the benzene ring and reveal the molecule's preferred conformation in the crystal lattice, including the orientation of the hydroxymethyl and nitro groups relative to the ring. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. To date, the results of such a study for this compound have not been reported in publicly accessible literature.

Table 4: Potential X-ray Crystallography Data for this compound

| Parameter | Description | Expected Findings |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Data not available in published literature. |

| Space Group | The specific symmetry group of the crystal. | Data not available in published literature. |

| Bond Lengths (Å) | The precise distances between bonded atoms. | Data not available in published literature. |

| Bond Angles (°) | The angles formed between three connected atoms. | Data not available in published literature. |

| Torsion Angles (°) | The dihedral angles defining molecular conformation. | Data not available in published literature. |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for verifying the purity of a chemical compound and for its isolation from reaction mixtures.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS would be used to assess its purity and identify any volatile impurities that may be present from its synthesis. The mass spectrometer provides fragmentation patterns that are characteristic of the molecule, allowing for its definitive identification.

While a specific GC-MS method for this compound is not documented in the reviewed literature, methods for similar compounds, such as substituted nitrotoluenes and other brominated aromatic compounds, are available. nih.govresearchgate.netacs.org These methods typically involve a capillary GC column with a non-polar or medium-polarity stationary phase.

Table 2: Illustrative GC-MS Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Separation of analytes based on boiling point and polarity. |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp. 50-100 °C, ramp to 280-300 °C at 10-20 °C/min | To elute compounds with a wide range of boiling points. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Mobile phase to carry the sample through the column. |

| MS Detector | Electron Ionization (EI) at 70 eV | To generate reproducible fragmentation patterns for identification. |

| Scan Range | 40-400 amu | To detect the molecular ion and key fragment ions. |

This table provides general parameters and would require optimization for the specific analysis of this compound.

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be the most common approach for purity assessment.

No specific HPLC method for this compound has been found in the literature. However, general methods for the analysis of brominated and nitrated aromatic compounds are well-established. rsc.orgsigmaaldrich.com These methods typically utilize a C18 or a phenyl-based stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724).

For preparative separations, the analytical method would be scaled up using a larger column and a higher flow rate to isolate larger quantities of the pure compound.

Table 3: Representative HPLC Conditions for Purity Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water | To achieve optimal separation of the main compound from impurities. |

| Flow Rate | 1.0 mL/min for analytical scale | To ensure efficient separation and reasonable analysis time. |

| Column Temperature | 25-40 °C | To improve peak shape and reproducibility. |

| Detector | UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm) | To detect and quantify the aromatic compound. |

| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |

This table presents a starting point for method development. The actual conditions would need to be optimized to achieve the desired resolution and sensitivity.

Computational and Theoretical Investigations of this compound: A Search for In-Depth Studies

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical investigations focused solely on the chemical compound this compound. While general methodologies for computational chemistry, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are well-established and widely applied to a vast range of chemical entities, their specific application to provide detailed electronic, geometric, and dynamic properties of this compound is not documented in publicly accessible research.

The user's request for an article detailing specific computational analyses—including optimized molecular geometries, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, chemical reactivity descriptors, and conformational dynamics in solution—for this compound could not be fulfilled due to the lack of available data in the scientific domain.

Extensive searches for dedicated studies on this particular molecule, as well as broader research that might include it as part of a larger dataset of substituted nitrophenyl compounds or halogenated aromatic alcohols, did not yield the specific quantitative data required to construct the requested in-depth article. General principles of computational chemistry suggest that such studies would involve the use of quantum mechanical calculations to model the molecule's structure and electronic properties. For instance, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms (optimized geometry) and to analyze the energies and distributions of its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. MEP maps would visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Furthermore, molecular dynamics simulations would be necessary to understand the compound's behavior and stability in a solvent over time, providing insights into its conformational flexibility and interactions with surrounding molecules.

Despite the theoretical feasibility of such studies, their results for this compound have not been published. Therefore, the creation of data tables and detailed research findings as specified in the user's outline is not possible at this time.

Computational and Theoretical Investigations of 2 Bromo 3 Nitrophenyl Methanol and Its Derivatives

Molecular Dynamics (MD) Simulations

Solvent Effects and Solvation Free Energy Calculations

The chemical behavior of a molecule is profoundly influenced by its environment, particularly the solvent. Computational chemistry provides robust methods to quantify these interactions.

Detailed Research Findings:

Solvent effects are typically modeled using two primary approaches: implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the electrostatic contribution to solvation. For (2-Bromo-3-nitrophenyl)methanol, a PCM calculation would involve placing the optimized gas-phase structure of the molecule into a virtual cavity within the solvent continuum. The resulting polarization of the solvent and its effect on the solute's electronic structure and energy are then calculated.

Explicit Solvation Models: For a more detailed understanding, explicit solvent models are used. In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding between the methanol (B129727) group of this compound and protic solvent molecules like water or ethanol (B145695).

Solvation Free Energy: The solvation free energy (ΔGsolv) is a critical thermodynamic parameter that describes the energy change when a molecule is transferred from the gas phase to a solvent. It is calculated as the sum of several components:

ΔGsolv = ΔGel + ΔGcav + ΔGvdw + ΔGhb

Below is an illustrative table showing the type of data that would be generated from solvation free energy calculations for this compound in various solvents.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (ΔGsolv) (kcal/mol) |

| Water | 78.4 | Data Not Available |

| Methanol | 32.7 | Data Not Available |

| Acetonitrile (B52724) | 37.5 | Data Not Available |

| Chloroform | 4.8 | Data Not Available |

| Toluene | 2.4 | Data Not Available |

Note: The values in this table are placeholders to illustrate the output of such a computational study. Specific experimental or calculated data for this compound is not present in the surveyed literature.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for mapping out the intricate details of chemical reactions at a molecular level.

Understanding a chemical transformation requires the identification of the transition state (TS)—the highest energy point along the reaction coordinate.

Detailed Research Findings:

For this compound, several reactions are of interest, including the oxidation of the methanol group to an aldehyde or carboxylic acid, nucleophilic substitution of the bromine atom, or reduction of the nitro group.

Transition State Searching: To study a reaction, such as the oxidation of the benzylic alcohol, computational chemists would first optimize the geometries of the reactant this compound and the expected product (2-Bromo-3-nitrobenzaldehyde). Using these structures as starting points, various algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) can be employed to locate the transition state structure connecting them.

Vibrational Frequency Analysis: A key step in confirming a transition state is to perform a vibrational frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the TS is located and confirmed, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to both the reactant and product, confirming that the identified TS is indeed the correct one for the reaction of interest. This provides a detailed "movie" of the bond-breaking and bond-forming processes. For example, in the oxidation of the alcohol, the IRC would visualize the hydrogen abstraction from the hydroxyl group and the carbon atom.

The energy profile of a reaction provides a quantitative description of its feasibility and rate.

Detailed Research Findings:

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed.

Activation Energy (Ea): The energy difference between the reactant and the transition state is the activation energy. A lower activation energy implies a faster reaction rate. For this compound, one could compare the activation energies for different competing reaction pathways to predict the most likely product under given conditions.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants determines whether a reaction is exothermic (energetically favorable) or endothermic (energetically unfavorable).

From these calculated energies, important kinetic parameters can be derived using Transition State Theory (TST). The rate constant (k) of a reaction can be estimated using the Eyring equation, which incorporates the Gibbs free energy of activation (ΔG‡).

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT study on the oxidation of this compound.

| Reaction Step | Relative Energy (kcal/mol) | Characterization |

| Reactants | 0.0 | Minimum |

| Transition State | Data Not Available | First-Order Saddle Point |

| Products | Data Not Available | Minimum |

Note: This table illustrates the expected output of a reaction mechanism study. Specific calculated values for this reaction are not available in the reviewed literature.

In Silico Modeling for Structure-Reactivity and Structure-Property Relationships

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure.

Detailed Research Findings:

These models are built by finding a statistical correlation between calculated molecular descriptors and an experimentally determined property.

Molecular Descriptors: For this compound, a wide range of descriptors would be calculated. These fall into several categories:

Constitutional: Molecular weight, number of atoms, number of nitro groups.

Topological: Indices that describe molecular branching and shape (e.g., Wiener index, Randić index).

Quantum Chemical: Calculated properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. The HOMO-LUMO gap is a key indicator of chemical reactivity.

3D-Descriptors: Molecular surface area and volume.

QSAR/QSPR Models: Studies on other nitroaromatic compounds have successfully used such descriptors to build models predicting properties like toxicity or reactivity. For instance, the toxicity of nitroaromatics has been correlated with descriptors related to hydrophobicity and electronic properties. A QSAR/QSPR study including this compound would involve calculating its descriptors and fitting them into a regression model developed from a larger dataset of related compounds. This would allow for the prediction of its properties without the need for direct experimental measurement.

The table below provides an example of the types of molecular descriptors that would be calculated for this compound in a QSAR/QSPR study.

| Descriptor Type | Descriptor Name | Calculated Value for this compound |

| Constitutional | Molecular Weight | 232.03 g/mol |

| Quantum Chemical | HOMO Energy | Data Not Available |

| Quantum Chemical | LUMO Energy | Data Not Available |

| Quantum Chemical | HOMO-LUMO Gap | Data Not Available |

| Quantum Chemical | Dipole Moment | Data Not Available |

| 3D-Descriptor | Molecular Surface Area | Data Not Available |

Note: Except for the molecular weight, the values in this table are for illustrative purposes, as specific computational studies providing these data for this compound are not available in the surveyed literature.

Applications of 2 Bromo 3 Nitrophenyl Methanol As a Versatile Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The unique substitution pattern of (2-bromo-3-nitrophenyl)methanol makes it an ideal starting material for the construction of intricate molecular architectures. The bromo and nitro groups can be manipulated through various cross-coupling and reduction reactions, while the methanol (B129727) moiety offers a handle for oxidation or etherification, providing multiple pathways for molecular elaboration.

Building Block for Advanced Pharmaceutical Scaffolds and Heterocyclic Compounds

This compound is recognized as a key intermediate in the synthesis of complex organic molecules, particularly those with applications in medicinal chemistry. echemi.com Chemical suppliers explicitly market this compound as a building block for pharmaceutical and life science research. The presence of the nitro group and the bromine atom allows for the sequential introduction of different functionalities, which is a crucial strategy in the construction of diverse chemical libraries for drug discovery.

The transformation of the constituent groups of this compound can lead to the formation of various heterocyclic systems, which are prevalent in many pharmacologically active compounds. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with the adjacent bromo group or other introduced functionalities to form nitrogen-containing heterocycles. Research on related compounds, such as 3-bromo-2-nitrobenzo[b]thiophene, has shown that such precursors can be used to synthesize substituted amino-benzo[b]thiophenes, some of which exhibit analgesic and anti-inflammatory activities. researchgate.net This highlights the potential of this compound to serve as a precursor for novel therapeutic agents.

Synthesis of Fine Chemicals for Specialized Applications

The utility of this compound extends to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. echemi.com Its role as a versatile intermediate allows for the production of a wide array of derivatives with tailored properties. The reactivity of the bromo, nitro, and hydroxymethyl groups enables a multitude of chemical transformations, including:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the bromo group by various nucleophiles.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation.

Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing another point of diversification.

Cross-Coupling Reactions: The bromo group is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

These transformations enable the synthesis of a diverse range of substituted aromatic compounds that can be used as advanced intermediates in the production of pharmaceuticals, fragrances, and other high-value chemical products.

Role in Agrochemical and Industrial Chemical Development

The chemical functionalities present in this compound suggest its potential utility in the development of agrochemicals and other industrial products. Bromonitro compounds, in particular, have found applications as active ingredients in various formulations.

Intermediary in the Production of Specialty Dyes and Pigments

While specific examples of this compound being used in the synthesis of commercial dyes or pigments are not widely documented in the available literature, its chemical structure suggests a potential role in this field. The nitro group is a well-known chromophore, and its presence in conjunction with other substituents on the aromatic ring can be exploited to create colored compounds. The bromo and hydroxymethyl groups offer reactive sites for covalent incorporation into larger polymeric structures or for modification to fine-tune the color and other properties of the resulting dye or pigment.

Synthesis of Functional Materials and Polymers

The application of this compound in the synthesis of functional materials and polymers is another area of potential, though specific examples are not prevalent in current research. The hydroxymethyl group can be used for the synthesis of polyesters and polyethers, while the bromo group can serve as a site for polymerization through cross-coupling reactions. The nitro group can impart specific electronic properties to the resulting material or can be chemically modified post-polymerization to introduce other functionalities. These features make this compound a candidate for the development of materials with tailored optical, electronic, or thermal properties.

Utility in Methodological Organic Synthesis Development

This compound, with its distinct array of functional groups, is a useful substrate for exploring the scope and limitations of new and existing synthetic methodologies. Organic chemists often use such multi-functionalized compounds to test the chemoselectivity of a new reagent or catalytic system. For example, a new reducing agent could be tested for its ability to selectively reduce the nitro group without affecting the bromo or hydroxymethyl groups.

Similarly, a new oxidation catalyst could be evaluated for its ability to convert the alcohol to an aldehyde or carboxylic acid in the presence of the other sensitive functional groups. While there is a lack of literature where this compound has been the central molecule for the development of a novel named reaction, its value in the broader context of methodological studies lies in its ability to provide a clear and complex testing ground for the selectivity and efficiency of synthetic transformations.

Future Directions and Emerging Research Avenues for 2 Bromo 3 Nitrophenyl Methanol

Exploration of Novel Catalytic Transformations and C-H Functionalization

The reactivity of (2-Bromo-3-nitrophenyl)methanol is dictated by its three functional groups: the C-Br bond, the nitro group, and the benzylic alcohol. Future research will likely focus on leveraging modern catalytic methods to selectively functionalize this molecule.

The aryl bromide moiety is a prime handle for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). While these are established methods, future work could explore more challenging and novel transformations. This includes the development of catalysts that can operate at low loadings and under mild conditions, which is crucial for preserving the sensitive nitro and hydroxyl groups.

A significant emerging area is C-H functionalization. The electronic landscape of the aromatic ring, influenced by the electron-withdrawing nitro group and the ortho-directing bromo and hydroxymethyl groups, presents unique opportunities for regioselective C-H activation. Research could target the C-H bonds at positions 4, 5, and 6 for direct arylation, alkenylation, or alkynylation. Nitrile-directed meta-C-H activation has been demonstrated in biaryl systems using palladium/silver catalysis, suggesting that directing groups could be used to achieve otherwise difficult-to-access substitution patterns nih.gov. Exploring the directing-group potential of the existing hydroxymethyl group (or its derivatives) could unlock new synthetic pathways.

| Potential Catalytic Reaction | Target Bond | Potential Catalyst System | Anticipated Product Class |

| Suzuki Coupling | C-Br | Pd(PPh₃)₄ / Base | Biaryl compounds |

| Sonogashira Coupling | C-Br | PdCl₂(PPh₃)₂ / CuI / Amine | Aryl-alkyne derivatives |

| Buchwald-Hartwig Amination | C-Br | Pd-based catalyst / Ligand | N-Aryl amines and anilines |

| Directed C-H Olefination | C5-H | Pd(OAc)₂ / Ligand | Substituted styrenyl derivatives |

| C-H Borylation | C4-H or C6-H | Ir-based catalyst | Borylated phenyl derivatives |

Development of Sustainable and Bio-catalytic Synthetic Routes

The traditional synthesis of substituted nitroaromatics often involves harsh nitrating conditions and the use of stoichiometric, often hazardous, reagents. A key future direction is the development of greener, more sustainable synthetic protocols for this compound.

This can involve chemo-catalytic methods that minimize waste and improve atom economy. However, the most innovative advances are expected from biocatalysis. The use of enzymes, such as nitroreductases or alcohol dehydrogenases, could offer highly selective and environmentally benign synthetic routes. For instance, a potential biocatalytic route could involve the enzymatic reduction of a precursor like 2-bromo-3-nitrobenzaldehyde (B1282389) to the corresponding alcohol. This avoids the use of metal hydride reducing agents, which have significant downstream waste-treatment burdens. The synthesis of the related (2-fluoro-3-nitrophenyl)methanol (B1387224) often employs diisobutylaluminium hydride (DIBAL-H) for the reduction of the parent ester, a process that could potentially be replaced by a more sustainable biocatalytic alternative chemicalbook.com.

Furthermore, whole-cell biocatalysis could be engineered to produce the target molecule from simpler, renewable feedstocks, representing a long-term goal for sustainable chemical manufacturing.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving potentially energetic intermediates like nitro-containing compounds. The small reaction volumes and superior heat and mass transfer in flow reactors enhance safety and allow for reactions to be run under conditions that would be too hazardous in a batch setup.

Future research will likely see the development of continuous-flow processes for the synthesis and derivatization of this compound. This would enable:

Safer Nitration: Performing nitration reactions in flow can mitigate the thermal risks associated with large-scale batch nitrations.

Rapid Optimization: Automated flow platforms, coupled with real-time analytics (e.g., in-line NMR or IR spectroscopy), can rapidly screen reaction conditions (catalyst, solvent, temperature, stoichiometry) to find optimal synthetic routes.

Telescoped Synthesis: Multi-step syntheses starting from this compound could be "telescoped" into a single, continuous flow sequence without isolating intermediates. This dramatically improves efficiency and reduces waste.

The integration of artificial intelligence and machine learning with automated synthesis platforms could further accelerate the discovery of novel derivatives and reaction pathways involving this compound.

Advanced Mechanistic Studies of Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While classical kinetic studies remain valuable, future research will increasingly rely on advanced computational and spectroscopic techniques.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide profound insights into reaction pathways. For example, DFT studies have been used to elucidate the transition states in nitrile-directed C-H activation, revealing the role of heterodimeric catalyst complexes nih.gov. Similar studies on this compound could predict regioselectivity in C-H functionalization reactions or explain unexpected byproducts in cross-coupling reactions.

In-situ Spectroscopy: Techniques like ReactIR or in-situ NMR spectroscopy allow for the real-time monitoring of reacting species. This can help identify transient intermediates and build detailed kinetic models. Understanding the potential for unexpected rearrangements or side reactions, such as the formation of isomeric products observed in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, is critical for synthetic success researchgate.net. Investigating potential carbocation rearrangements under certain reaction conditions is another area ripe for mechanistic exploration jcu.edu.

| Mechanistic Question | Proposed Investigative Tool | Potential Insight |

| Regioselectivity of C-H activation | Density Functional Theory (DFT) | Energy barriers for different transition states |

| Role of the nitro group in catalysis | In-situ Raman/IR Spectroscopy | Observation of catalyst-nitro group interactions |

| Formation of unexpected isomers | Isotopic Labeling (e.g., with Deuterium) | Tracing atom pathways through the reaction |

| Kinetics of cross-coupling | Reaction Progress Kinetic Analysis (RPKA) | Determining reaction order and catalyst deactivation pathways |

Discovery of New Applications in Materials Science and Medicinal Chemistry

Beyond its role as a synthetic intermediate, this compound holds potential as a key building block for advanced materials and bioactive molecules.

Materials Science: The presence of multiple functional handles allows for its incorporation into polymers. The aryl bromide and alcohol groups can be used for step-growth polymerization to create novel polyesters or polyethers. The nitro group could be reduced to an amine, providing a site for further polymerization or for imparting specific properties (e.g., charge transport) to the resulting material. Research into using related sulfonamide compounds as polymerization initiators suggests that derivatives of this compound could find use in creating functional polymers for applications like drug delivery .

Medicinal Chemistry: The bromo-nitrophenyl motif is present in various compounds with biological activity. Nitroaromatic compounds are known prodrugs, where the nitro group is reduced in hypoxic environments (like those found in solid tumors or certain bacteria) to generate reactive cytotoxic species. The structure of this compound could serve as a scaffold for developing new therapeutic agents. For example, related compounds like (2-methyl-3-nitrophenyl)methanol are intermediates in the synthesis of molecules with potential pharmacological functions nih.gov. By derivatizing the alcohol and performing cross-coupling at the bromide position, libraries of new chemical entities could be generated for screening against various diseases.

Q & A

Q. What are the recommended synthetic routes for (2-Bromo-3-nitrophenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

- Reduction of a nitro precursor : A common approach involves reducing (2-bromo-3-nitrophenyl)ketone derivatives using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). For example, similar reductions of nitro groups in aromatic systems are detailed for (2-Amino-4-methoxyphenyl)methanol .

- Bromination strategies : Direct bromination of nitrophenylmethanol precursors may require electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from brominated aromatics .

- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates (e.g., bromine or nitro compounds).

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washes, which may release toxic gases .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

Methodological Answer:

- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate brominated byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences between the product and impurities .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved for structural confirmation?

Methodological Answer:

- X-ray diffraction (XRD) : Resolve bond-length ambiguities (e.g., C-Br vs. C-NO₂ distances) using SHELXL for refinement. highlights the use of SHELX programs for small-molecule crystallography .

- Multinuclear NMR : Compare and NMR shifts with DFT-calculated chemical shifts to validate the structure. For example, discrepancies in aromatic proton signals may indicate tautomerism or rotational isomerism .

Q. What computational methods are suitable for predicting the reactivity of the nitro and bromine substituents?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For instance, the nitro group’s electron-withdrawing effect may direct bromine substitution in further reactions .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states in SNAr reactions) .

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Monitor mass loss at 100–300°C to identify decomposition thresholds.

- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile degradation products (e.g., NO₂ or HBr release) under controlled heating .

Q. How should researchers address discrepancies in reported synthetic yields for similar bromonitrophenyl derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.